N-benzyl-N-(3-methylphenyl)-4-nitrobenzenesulfonamide
Overview
Description
N-benzyl-N-(3-methylphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(3-methylphenyl)-4-nitrobenzenesulfonamide typically involves a multi-step process:
Sulfonation: The reaction of nitrobenzene with sulfuric acid to produce 4-nitrobenzenesulfonic acid.
Amidation: The reaction of 4-nitrobenzenesulfonic acid with benzylamine and 3-methylaniline under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization and chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(3-methylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: N-benzyl-N-(3-methylphenyl)-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-benzyl-N-(3-carboxyphenyl)-4-nitrobenzenesulfonamide.
Scientific Research Applications
N-benzyl-N-(3-methylphenyl)-4-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: As a potential antimicrobial agent due to its sulfonamide moiety.
Biological Studies: Investigating its interactions with biological targets such as enzymes and receptors.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: Exploring its properties for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-benzyl-N-(3-methylphenyl)-4-nitrobenzenesulfonamide involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.
Pathways Involved: Disruption of metabolic pathways in microorganisms, leading to antimicrobial effects.
Interactions: Formation of hydrogen bonds and hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-phenyl-4-nitrobenzenesulfonamide: Lacks the 3-methyl group, which may affect its chemical properties and biological activity.
N-benzyl-N-(3-methylphenyl)-benzenesulfonamide: Lacks the nitro group, which may influence its reactivity and applications.
N-phenyl-N-(3-methylphenyl)-4-nitrobenzenesulfonamide: Lacks the benzyl group, potentially altering its interactions with biological targets.
Uniqueness
N-benzyl-N-(3-methylphenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both the benzyl and 3-methylphenyl groups, which can enhance its binding affinity to biological targets and its overall chemical stability. The nitro group also contributes to its reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-benzyl-N-(3-methylphenyl)-4-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-16-6-5-9-19(14-16)21(15-17-7-3-2-4-8-17)27(25,26)20-12-10-18(11-13-20)22(23)24/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACZJVWXMXMGKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.